A Comprehensive Technical Guide to Ethyl 2-(p-Toluenesulfonyloxy)acetate
A Comprehensive Technical Guide to Ethyl 2-(p-Toluenesulfonyloxy)acetate
Executive Summary
This technical guide provides an in-depth exploration of Ethyl 2-(p-Toluenesulfonyloxy)acetate, a pivotal reagent in modern organic synthesis. Identified by its CAS number 39794-75-7, this compound serves as a versatile building block, primarily valued for its capacity to act as a potent electrophile in alkylation reactions.[1][2][3][4][5][6] Its utility stems from the presence of the p-toluenesulfonate (tosylate) group, an exceptionally good leaving group that facilitates nucleophilic substitution reactions.[7][8] This document offers a comprehensive overview for researchers, chemists, and drug development professionals, covering its chemical properties, a detailed synthesis protocol with mechanistic insights, key synthetic applications, and essential safety and handling procedures. The aim is to equip scientists with the foundational knowledge and practical methodology required to effectively and safely utilize this reagent in their research and development endeavors.
Chemical Identity and Physicochemical Properties
Ethyl 2-(p-Toluenesulfonyloxy)acetate is a stable, crystalline solid at room temperature.[2][4] Its identity is unequivocally established by the CAS registry number 39794-75-7.[1][2][3][4][5][6][9] The molecule incorporates an ethyl ester functional group and a tosylate group, rendering it a bifunctional reagent with significant synthetic potential.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 39794-75-7 | [1][2][3][5] |
| Molecular Formula | C₁₁H₁₄O₅S | [1][2][5][9] |
| Molecular Weight | 258.29 g/mol | [1][2][5][9] |
| IUPAC Name | ethyl 2-(4-methylphenyl)sulfonyloxyacetate | [5] |
| Common Synonyms | 2-(p-Toluenesulfonyloxy)acetic Acid Ethyl Ester, Ethyl 2-(tosyloxy)acetate, Ethyl (p-tosyloxy)acetate | [3][5][6] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 45.0 to 49.0 °C | [4][6] |
| Boiling Point | 171-174 °C at 2 Torr | [6] |
| Purity | Typically ≥98% (by GC) |[1][2][3] |
Synthesis and Mechanistic Rationale
Principle of Synthesis: The Tosylation Reaction
The synthesis of Ethyl 2-(p-Toluenesulfonyloxy)acetate is a classic example of a tosylation reaction. This process is fundamental in organic chemistry for converting a poor leaving group—the hydroxyl group (-OH) of an alcohol—into an excellent leaving group, the tosylate (-OTs).[7][8] The hydroxyl group itself is a strong base and therefore resists displacement.[8] By reacting the parent alcohol, ethyl glycolate, with p-toluenesulfonyl chloride (TsCl), the oxygen atom is functionalized. The resulting tosylate anion is a very weak base due to the extensive resonance delocalization of its negative charge across the three oxygen atoms and the inductive effect of the sulfonyl group, making it an excellent leaving group in subsequent nucleophilic substitution reactions.[7][8]
A critical advantage of this method is that the reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen bond of the original alcohol is not broken during the tosylation process.[10] This ensures that the stereochemistry of the carbon center is retained, a feature of paramount importance when working with chiral substrates.[7][8][10]
Detailed Experimental Protocol: Synthesis from Ethyl Glycolate
This protocol describes a representative procedure for the laboratory-scale synthesis of Ethyl 2-(p-Toluenesulfonyloxy)acetate.
Reagents and Equipment:
-
Ethyl glycolate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous) or Triethylamine (TEA) with Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl glycolate (1.0 eq.) in anhydrous pyridine, which acts as both the solvent and the base to neutralize the HCl byproduct. Alternatively, dissolve the alcohol in anhydrous dichloromethane (DCM) and add triethylamine (1.1-1.5 eq.).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The formation of a precipitate (pyridinium hydrochloride or triethylammonium hydrochloride) will be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Once the reaction is complete, pour the mixture into cold water or a dilute HCl solution to quench the reaction and dissolve the ammonium salt.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with dilute HCl (to remove residual pyridine/TEA), saturated sodium bicarbonate solution (to remove unreacted TsCl and p-toluenesulfonic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure Ethyl 2-(p-Toluenesulfonyloxy)acetate as a white solid.
Reaction Mechanism
The tosylation of an alcohol proceeds via a nucleophilic substitution on the sulfur atom of the sulfonyl chloride. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur center. A base, typically pyridine, then deprotonates the resulting oxonium ion to yield the final tosylate ester and the corresponding hydrochloride salt.
Caption: Mechanism of alcohol tosylation.
Applications in Synthetic Chemistry
Role as a Bifunctional Alkylating Agent
The primary utility of Ethyl 2-(p-Toluenesulfonyloxy)acetate lies in its function as a potent electrophile. The tosylate moiety is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack via an SN2 mechanism. This allows for the efficient introduction of the ethyl acetoxy (-CH₂COOEt) group onto a wide range of nucleophiles. This transformation is fundamental in the construction of more complex molecular architectures. For instance, it is a known intermediate in the synthesis of Tosylglycolic Acid, which is a precursor for the antibiotic Cefmetazole.[6]
General Synthetic Workflow
The compound is a versatile reagent for forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. A typical workflow involves reacting Ethyl 2-(p-Toluenesulfonyloxy)acetate with a chosen nucleophile in a suitable polar aprotic solvent.
Caption: General workflow for SN2 reactions.
Applications in Pharmaceutical and Materials Science
While direct applications are specific, the structural motif it helps create is widespread. The related compound, Ethyl p-toluenesulfonate, is used as an ethylating agent in producing pharmaceuticals and photosensitive materials.[11] By analogy, Ethyl 2-(p-Toluenesulfonyloxy)acetate provides a route to α-functionalized esters, which are common substructures in biologically active molecules and specialty polymers. Its use in alkylating phenols, for example, is a known synthetic route.[12][13]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Ethyl 2-(p-Toluenesulfonyloxy)acetate is essential for ensuring laboratory safety. The compound is known to be an irritant. The related compound, 2-(p-Toluenesulfonyloxy)acetic Acid, is listed as causing skin and serious eye irritation.[14]
Table 2: Hazard and Safety Information
| Category | Information | Recommendations |
|---|---|---|
| GHS Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[14] | Avoid inhalation of dust and contact with skin and eyes.[15] Use only in a well-ventilated area.[15][16] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile), lab coat. | Always wear appropriate PPE when handling the compound.[15][16] |
| Handling | Wash hands thoroughly after handling.[15][16] | Avoid dust formation. Use non-sparking tools and keep away from ignition sources.[16] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] | The compound is moisture-sensitive; store under an inert atmosphere (e.g., argon charged).[1][2] |
| First Aid (In case of exposure) | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[15][16] Skin: Wash off immediately with soap and plenty of water.[15][16] Inhalation: Move to fresh air.[15][16] | |
Conclusion
Ethyl 2-(p-Toluenesulfonyloxy)acetate is a highly valuable and versatile reagent in organic synthesis. Its primary role as an efficient precursor for the introduction of the ethyl acetoxy moiety is enabled by the superb leaving group ability of the tosylate group. The straightforward synthesis, stability, and predictable reactivity make it an essential tool for chemists in academic and industrial research, particularly in the fields of drug discovery and materials science. Adherence to established safety protocols is necessary to ensure its effective and safe utilization in the laboratory.
References
-
CP Lab Safety. (n.d.). Ethyl 2-(p-Toluenesulfonyloxy)acetate, min 98% (GC), 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(p-Toluenesulfonyloxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ethyl Acetate Plant. (2023). What Is the Synthetic Application of Ethyl Acetate?. Retrieved from [Link]
-
Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 2-(2,4,5-trifluoro-3-methylbenzoyl)acetate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
PubChem. (n.d.). 2-(p-Toluenesulfonyloxy)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Stoddard Tutoring. (2018, February 3). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018 [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)phenyl]acetate. Retrieved from [Link]
-
Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology (WJST). Retrieved from [Link]
-
Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. labproinc.com [labproinc.com]
- 3. Ethyl 2-(p-Toluenesulfonyloxy)acetate | 39794-75-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Ethyl 2-(p-Toluenesulfonyloxy)acetate | 39794-75-7 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 5. Ethyl 2-(p-Toluenesulfonyloxy)acetate | C11H14O5S | CID 11821264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl (p-tosyloxy)acetate | 39794-75-7 [chemicalbook.com]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ethyl 2-(p-Toluenesulfonyloxy)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 14. 2-(p-Toluenesulfonyloxy)acetic Acid | C9H10O5S | CID 226266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
